7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Overview
Description
11-deoxy PGF2α is a synthetic analog of PGF2α. It is a more potent agonist than PGF2α at inducing smooth muscle contractions of rabbit aorta, dog saphenous vein, and guinea pig trachea. It is approximately 20% less potent than U-46619.1
11-deoxy-PGF2a is a selective activator of TREK-2 channels, stimulating DRG c-fiber nociceptor K2P currents and limiting calcium influx.
Scientific Research Applications
Synthesis and Characterization
- New p-aminoacetophenonic acids, structurally related to the compound , were synthesized from an endophyte of mangrove plants, demonstrating the potential for novel compound discovery in natural sources (Guan et al., 2005).
- The isolation of 7-dehydrobrefeldin A acids from a fungal strain highlights the ongoing exploration of natural products for unique compounds with potential applications in scientific research (Yu et al., 2010).
Chemical Reactions and Molecular Studies
- Research into the synthesis of carboxylic acids and esters containing a tetrahydropyran ring from related compounds showcases the interest in developing novel synthetic pathways for complex molecules (Hanzawa et al., 2012).
- The study of unique ring expansion in bicyclic ring systems forming functionalized 7-membered rings accelerates understanding of complex molecular transformations (Yasui et al., 2017).
Biomedical Applications
- Stereocontrolled syntheses of kainoid amino acids from related compounds indicate the potential for developing neuroactive substances and exploring new avenues in neuroscience (Hodgson et al., 2005).
- The longitudinal stability study of urinary eicosanoid biomarkers in smokers, using a compound structurally related to the query molecule, emphasizes its relevance in biomedical research, particularly in studying oxidative damage and inflammation (Carmella et al., 2019).
Mechanism of Action
Target of Action
It’s known that similar compounds often target enzymes or receptors involved in lipid metabolism or signaling pathways .
Mode of Action
Typically, such compounds interact with their targets, leading to conformational changes that affect the target’s activity .
Biochemical Pathways
The compound is involved in the transport into the mitochondria, which requires carnitine palmitoyltransferase 1 (CPT1). CPT1 converts the compound into a different form, suggesting its involvement in lipid metabolism pathways .
Pharmacokinetics
Its transport into the mitochondria suggests that it is metabolized within the cell .
Result of Action
Its involvement in mitochondrial transport suggests it may play a role in energy production or other metabolic processes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can typically influence the action of such compounds .
Properties
IUPAC Name |
7-[(1R,2S,5R)-2-hydroxy-5-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/t16-,17-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFLKMLJQWGIIZ-OKYOBFRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C=C[C@H]1CC[C@@H]([C@@H]1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276724 | |
Record name | 1-deoxy Prostaglandin F2alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37786-06-4 | |
Record name | 1-deoxy Prostaglandin F2alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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